molecular formula C15H13ClFNO2 B5857872 N-(4-chloro-2-fluorophenyl)-2-ethoxybenzamide

N-(4-chloro-2-fluorophenyl)-2-ethoxybenzamide

Cat. No.: B5857872
M. Wt: 293.72 g/mol
InChI Key: PJQJGIJEBGYAFE-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-2-ethoxybenzamide: is a chemical compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, along with an ethoxy group attached to the benzamide structure. Benzamides are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-2-ethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c1-2-20-14-6-4-3-5-11(14)15(19)18-13-8-7-10(16)9-12(13)17/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQJGIJEBGYAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-fluorophenyl)-2-ethoxybenzamide typically involves the reaction of 4-chloro-2-fluoroaniline with 2-ethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the benzamide structure.

    Reduction Products: Reduced forms of the benzamide, potentially leading to amine derivatives.

    Hydrolysis Products: Corresponding carboxylic acids and alcohols.

Scientific Research Applications

Chemistry: N-(4-chloro-2-fluorophenyl)-2-ethoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may act as a lead compound in the development of drugs targeting specific biological pathways. Its structural features make it a candidate for studying interactions with biological macromolecules .

Industry: The compound finds applications in the agrochemical industry as a potential herbicide or pesticide. Its chemical properties make it suitable for modifying the activity of certain enzymes or proteins in plants and pests .

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-ethoxybenzamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Uniqueness: N-(4-chloro-2-fluorophenyl)-2-ethoxybenzamide is unique due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

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